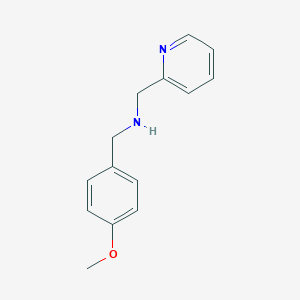
2-(3-Buten-2-yl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Buten-2-yl)-4-methylpyridine is a naturally occurring compound found in tobacco leaves. It has been identified as a key contributor to the flavor and aroma of tobacco smoke. This compound has also been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine is not fully understood. However, research has suggested that this compound may work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Research has shown that 2-(3-Buten-2-yl)-4-methylpyridine has a range of biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's. Additionally, research has suggested that 2-(3-Buten-2-yl)-4-methylpyridine may have antioxidant properties and could be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Buten-2-yl)-4-methylpyridine in lab experiments is that it is a naturally occurring compound found in tobacco leaves, making it readily available for research. However, the synthesis of this compound can be complex and requires specialized equipment and expertise. Additionally, the exact mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(3-Buten-2-yl)-4-methylpyridine. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(3-Buten-2-yl)-4-methylpyridine in the brain and to determine its effectiveness in treating these diseases. Additionally, research is needed to explore the potential use of 2-(3-Buten-2-yl)-4-methylpyridine in the treatment of other inflammatory diseases and to develop new methods for synthesizing this compound.
Méthodes De Synthèse
2-(3-Buten-2-yl)-4-methylpyridine can be synthesized through a variety of methods, including the reaction of 2-methyl-5-vinylpyridine with acetaldehyde or the reaction of 2-methyl-5-vinylpyridine with crotonaldehyde. These reactions typically require specialized equipment and expertise.
Applications De Recherche Scientifique
2-(3-Buten-2-yl)-4-methylpyridine has been the subject of scientific research due to its potential as a therapeutic agent. Research has shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, research has suggested that 2-(3-Buten-2-yl)-4-methylpyridine may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
113985-36-7 |
|---|---|
Nom du produit |
2-(3-Buten-2-yl)-4-methylpyridine |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-but-3-en-2-yl-4-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9(3)10-7-8(2)5-6-11-10/h4-7,9H,1H2,2-3H3 |
Clé InChI |
ZYFVPQVOKNXVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C(C)C=C |
SMILES canonique |
CC1=CC(=NC=C1)C(C)C=C |
Synonymes |
Pyridine, 4-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
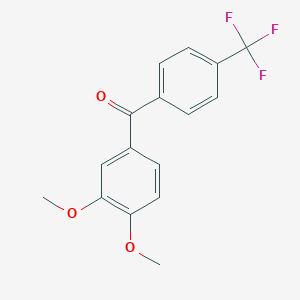
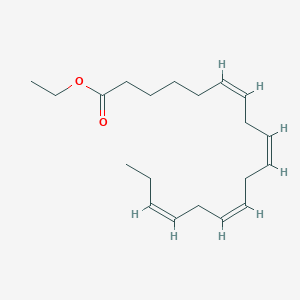
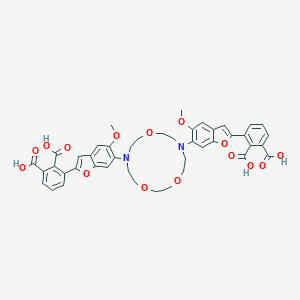
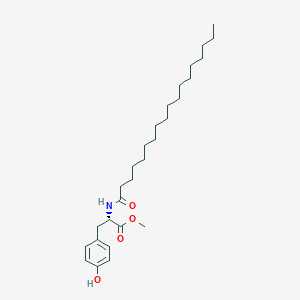

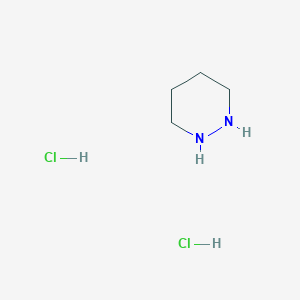
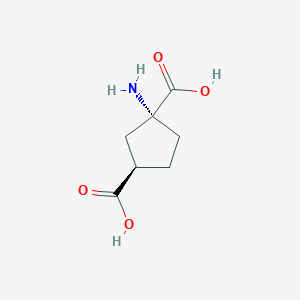
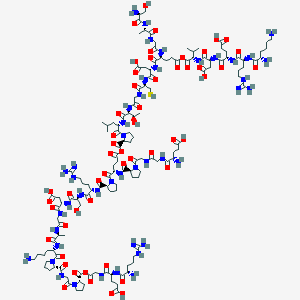

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
